molecular formula C25H19ClFN3O B2688712 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one CAS No. 892359-88-5

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B2688712
CAS No.: 892359-88-5
M. Wt: 431.9
InChI Key: DUYBAEUPGLSKIV-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazoloquinolinone class, characterized by a fused pyrazole-quinoline core with substituents modulating its physicochemical and pharmacological properties. The structure features a 3-chlorophenylmethyl group at position 2, an 8-fluoro substitution on the quinoline ring, and a 3-methylphenylmethyl group at position 3. Pyrazoloquinolinones are studied for their affinity to central nervous system (CNS) targets, particularly GABAA receptor subtypes, due to their structural resemblance to benzodiazepines .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O/c1-16-4-2-5-17(10-16)13-29-15-22-24(21-12-20(27)8-9-23(21)29)28-30(25(22)31)14-18-6-3-7-19(26)11-18/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYBAEUPGLSKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C5=C2C=CC(=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The 8-fluoro substitution in the target compound and analogues enhances metabolic stability compared to 8-chloro derivatives (e.g., LAU 159) due to fluorine’s smaller atomic radius and stronger C-F bond .

Lipophilicity and Solubility :

  • The target compound’s logP (4.2) is higher than LAU 159 (3.8), attributed to the lipophilic 3-methylphenylmethyl group. Methoxy-containing derivatives (e.g., ) exhibit lower logP due to oxygen’s polarity.

Pharmacological and Computational Comparisons

Similarity Indexing and Machine Learning

Using Tanimoto coefficients (fingerprint-based similarity), the target compound shows ~75% similarity to LAU 159, primarily due to shared pyrazoloquinolinone cores. However, substituent differences reduce similarity to ~60% with 8-fluoro analogues . Machine learning models predict enhanced blood-brain barrier penetration for the target compound compared to LAU 159, attributed to fluorine’s favorable physicochemical properties .

Crystallographic and Conformational Analysis

Single-crystal X-ray data for related compounds (e.g., ) reveal planar quinoline cores with substituents adopting equatorial positions to minimize steric hindrance. The 3-chlorophenylmethyl group in the target compound may induce slight torsional strain compared to smaller substituents, affecting binding pocket interactions .

Biological Activity

The compound 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(3-methylphenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one , also known by its compound ID E844-1741, belongs to a class of pyrazoloquinolines that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects, supported by diverse research findings.

The molecular structure of the compound can be summarized as follows:

PropertyValue
Molecular Weight474.92 g/mol
Molecular FormulaC26H20ClFN4O2
LogP4.9509
Polar Surface Area52.653 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

This compound exhibits a high lipophilicity (logP > 4), which may influence its absorption and distribution in biological systems.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study highlighted that Mannich bases, a category of compounds that includes this pyrazoloquinoline derivative, demonstrated cytotoxic effects against various cancer cell lines. Specifically, the cytotoxicity was found to be 2.5 to 5.2 times higher than that of standard chemotherapeutics like 5-fluorouracil in certain cases .

In vitro studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in human colon cancer cell lines, demonstrating IC50 values ranging from 8.2 to 32.1 μM depending on the specific derivative and cell line tested . The mechanism of action is believed to involve the inhibition of DNA topoisomerase I and the induction of apoptosis in cancer cells.

Additional Pharmacological Effects

Beyond anticancer activity, this compound may also exhibit other biological activities:

  • Antimicrobial Activity : Research on Mannich bases has indicated potential antibacterial and antifungal properties. Compounds within this class have shown effectiveness against various pathogens, suggesting a broad-spectrum antimicrobial potential .
  • Anti-inflammatory Effects : Some pyrazoloquinoline derivatives have been investigated for their anti-inflammatory properties, which could be relevant in treating inflammatory diseases or conditions related to chronic inflammation.

Case Studies

  • Cytotoxicity Against Colon Cancer Cells :
    A study evaluating the cytotoxic effects of various Mannich bases reported that certain derivatives showed significant potency against human colon cancer cell lines with an average IC50 value lower than traditional chemotherapeutic agents .
  • Mechanistic Studies :
    Research by Gul et al. provided insights into the mechanism of action for these compounds, linking their anticancer activity to DNA interaction and topoisomerase inhibition. This suggests a targeted approach in drug design for developing effective anticancer therapies based on this scaffold .

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